3,5-Dibromo-4-chloropyridin-2-amine
Overview
Description
“3,5-Dibromo-4-chloropyridin-2-amine” is a chemical compound with the molecular formula C5H3Br2ClN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of “this compound” involves the use of 4-chloropyridin-2-amine and N-bromosuccinimide in dichloromethane at room temperature . The reaction is stirred for one hour, after which the insoluble matter is separated by filtration. The filtrate is then concentrated under reduced pressure. The residue is purified by silica gel chromatography to obtain the compound .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C5H3Br2ClN2 . It has a molecular weight of 286.35 . The compound is achiral, meaning it does not have a non-superimposable mirror image .
Physical and Chemical Properties Analysis
“this compound” is a white to off-white powder or crystals . The compound is stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Catalysis and Selective Amination
Research has shown that 3,5-Dibromo-4-chloropyridin-2-amine is useful in catalysis, specifically in selective amination processes. For instance, a study demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, where 5-bromo-2-chloropyridine was predominantly converted into 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Synthesis of Macrocycles
Another application involves the synthesis of new polyazamacrocycles. A study detailed the palladium-catalyzed amination of 3,5-dibromo- and 3,5-dichloropyridine with linear polyamines leading to the formation of pyridine-containing macrocycles. This process was notable for its dependence on various factors like the halogen atom, the length of the polyamine chain, and the composition of the catalytic system (Averin et al., 2005).
Energetic Material Synthesis
The compound is also relevant in the synthesis of energetic materials. A study showcased the synthesis of energetic derivatives from 2-chloro-3,5-dinitro-pyridin-4-amine, obtained by nitration and subsequent condensation processes, highlighting its potential in creating new energetic compounds (Zhao Ku, 2015).
Solid-State Fluorescence
This compound is also significant in the field of fluorescence. A reaction involving 4-amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles led to derivatives that exhibited solid-state fluorescence, which can be useful in the development of fluorescent materials (Ershov et al., 2017).
Pharmaceutical Intermediates
Furthermore, this compound is instrumental in synthesizing various pharmaceutical intermediates. Its use in reactions like the palladium-catalyzed amination of dihalopyridines presents opportunities for developing new pharmaceutical compounds (Wolfe et al., 2000).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Mechanism of Action
Target of Action
This compound might interact with various proteins or enzymes in the body, but without specific studies, it’s challenging to identify the exact targets .
Mode of Action
The mode of action of 3,5-Dibromo-4-chloropyridin-2-amine is currently unknown due to the lack of specific research on this compound . It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes.
Biochemical Pathways
Without specific research, it’s difficult to determine the exact biochemical pathways affected by this compound . .
Pharmacokinetics
For instance, it’s likely to have high gastrointestinal absorption and could potentially permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific research on this compound . It’s possible that this compound could have various effects depending on its targets and the biochemical pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-4-chloropyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or van der Waals forces between the compound and the active sites of the enzymes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular function. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects are often observed, where a specific dosage level must be reached before significant effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may inhibit or activate enzymes involved in the breakdown of other molecules, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing its overall efficacy and function .
Properties
IUPAC Name |
3,5-dibromo-4-chloropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSFOPKQUAVZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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